molecular formula C21H23NO6 B2852613 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3,4-trimethoxybenzamide CAS No. 2034545-80-5

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3,4-trimethoxybenzamide

Cat. No.: B2852613
CAS No.: 2034545-80-5
M. Wt: 385.416
InChI Key: YAQKVMALYRMRKQ-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been studied using various spectroscopic techniques . The structure of these compounds often includes a benzofuran ring as a core structural unit .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized by naturally occurring furanone compounds . The solvent used in the reaction can greatly influence the obtained product .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For instance, the compound benzofuran-2-yl methyl ketone has a molecular weight of 160.17 g/mol .

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3,4-trimethoxybenzamide is not fully understood, but it is believed to act through several pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been found to have antioxidant effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to have antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3,4-trimethoxybenzamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an interesting subject for research. It has also been found to exhibit a wide range of biological activities, making it a versatile compound for testing. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its availability for research.

Future Directions

There are several future directions for research on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3,4-trimethoxybenzamide. One direction is to further investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its development as a drug candidate.

Synthesis Methods

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3,4-trimethoxybenzamide can be synthesized through a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-hydroxypropyl benzofuran, which is then reacted with 2,3,4-trimethoxybenzoyl chloride to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3,4-trimethoxybenzamide has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. Several studies have investigated the potential therapeutic effects of this compound, including its anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary depending on the specific compound. For example, benzofuran-2-yl methyl ketone is not classified as a hazardous substance or mixture .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-21(24,17-11-13-7-5-6-8-15(13)28-17)12-22-20(23)14-9-10-16(25-2)19(27-4)18(14)26-3/h5-11,24H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKVMALYRMRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=C(C=C1)OC)OC)OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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